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molecular formula C11H10N2O B025578 (4-Pyrimidin-2-ylphenyl)methanol CAS No. 100806-78-8

(4-Pyrimidin-2-ylphenyl)methanol

Cat. No. B025578
M. Wt: 186.21 g/mol
InChI Key: NUNFHGGALVZZAU-UHFFFAOYSA-N
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Patent
US08648097B2

Procedure details

Reaction and post-treatment were carried out in the same manner as in Reference Example 13 except for using 4-hydroxymethylphenylboronic acid (144 mg, 0.948 mmol), and using 2-bromopyrimidine (101 mg, 0.635 mmol) in place of 4-bromopyridazine to afford the title compound (119 mg) substantially quantitatively as a slightly yellow solid.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[N:18]=[CH:17][CH:16]=[CH:15][N:14]=1>>[N:14]1[CH:15]=[CH:16][CH:17]=[N:18][C:13]=1[C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
144 mg
Type
reactant
Smiles
OCC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
BrC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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